1-benzyl-4-(chloromethyl)-1H-1,2,3-triazole

CAS No.: 70380-29-9

Cat. No.: VC2360115

Molecular Formula: C10H10ClN3

Molecular Weight: 207.66 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 70380-29-9 |

|---|---|

| Molecular Formula | C10H10ClN3 |

| Molecular Weight | 207.66 g/mol |

| IUPAC Name | 1-benzyl-4-(chloromethyl)triazole |

| Standard InChI | InChI=1S/C10H10ClN3/c11-6-10-8-14(13-12-10)7-9-4-2-1-3-5-9/h1-5,8H,6-7H2 |

| Standard InChI Key | VDEJEUQPCJMKBP-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C=C1)CN2C=C(N=N2)CCl |

| Canonical SMILES | C1=CC=C(C=C1)CN2C=C(N=N2)CCl |

Introduction

Chemical Structure and Properties

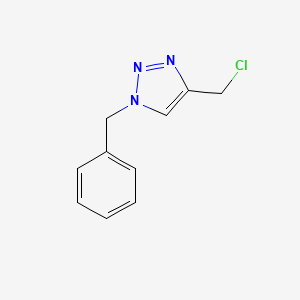

1-Benzyl-4-(chloromethyl)-1H-1,2,3-triazole (CAS: 70380-29-9) is defined by its specific molecular structure featuring a 1,2,3-triazole ring with characteristic substituents. The compound has a molecular formula of C10H10ClN3 and a molecular weight of 207.66 g/mol . Its structure includes a benzyl group attached to the N-1 position of the 1,2,3-triazole ring, while a chloromethyl group is attached to the C-4 position.

The benzyl group consists of a phenyl ring connected to a methylene (CH2) linker, which bonds to the triazole nitrogen. The chloromethyl group (CH2Cl) provides a reactive site for nucleophilic substitution reactions, making this compound valuable as a synthetic intermediate .

Table 1: Physical and Chemical Properties of 1-Benzyl-4-(chloromethyl)-1H-1,2,3-triazole

The structure of 1-benzyl-4-(chloromethyl)-1H-1,2,3-triazole belongs to a broader family of substituted 1,2,3-triazoles. Several structurally related compounds have been reported and characterized, each with distinct modifications to the basic structure .

Table 2: Structurally Related Compounds

Synthesis Methods

Several synthetic approaches have been developed for the preparation of 1-benzyl-4-(chloromethyl)-1H-1,2,3-triazole, with varying levels of efficiency and yield. The most common methods are described below:

Reaction of Triazole Precursor with Thionyl Chloride

A common synthesis method involves the reaction of a triazole precursor with thionyl chloride in dichloromethane. This method is described as efficient and yields the desired product in high purity. The reaction typically proceeds through chlorination of a hydroxymethyl precursor:

Hydroxymethyl-triazole precursor + SOCl2 (in CH2Cl2) → 1-benzyl-4-(chloromethyl)-1H-1,2,3-triazole

This synthetic approach is straightforward and commonly used due to its simplicity and effectiveness in producing the target compound with good yields.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The copper-catalyzed azide-alkyne cycloaddition, commonly known as the "click chemistry" reaction, represents another approach for synthesizing 1,2,3-triazole derivatives. This method can be applied to synthesize 1-benzyl-4-(chloromethyl)-1H-1,2,3-triazole through the reaction of benzyl azide with an appropriate chloromethyl-substituted alkyne in the presence of a copper catalyst .

The general reaction involves:

Benzyl azide + Chloromethyl-substituted alkyne + Cu catalyst → 1-benzyl-4-(chloromethyl)-1H-1,2,3-triazole

Research on similar compounds has demonstrated that this reaction can be performed under various conditions, including aqueous environments, using catalysts such as CuCl2 with a photocatalyst like eosin Y (EY) under green LED irradiation (530 nm) .

Applications and Uses

1-Benzyl-4-(chloromethyl)-1H-1,2,3-triazole has diverse applications across multiple scientific disciplines, stemming from its unique structure and reactive functionalities.

Building Block in Organic Synthesis

The compound serves as a versatile building block in organic synthesis, primarily due to its reactive chloromethyl group. The chloromethyl group can undergo nucleophilic substitution reactions with various nucleophiles, making it a valuable intermediate for synthesizing more complex molecules with diverse functionalities.

This reactivity enables the creation of a wide range of derivatives with potential applications in different fields. The substitution reactions can incorporate various functional groups, including amines, thiols, and carboxylates, leading to compounds with tailored properties.

Medicinal Chemistry Applications

In medicinal chemistry, 1-benzyl-4-(chloromethyl)-1H-1,2,3-triazole and its derivatives have significant potential in drug discovery. The 1,2,3-triazole scaffold itself exhibits various biological activities, including antifungal, antibacterial, anti-inflammatory, and anticancer properties .

Research on related compounds has revealed promising biological activities. For instance, N-((1-Benzyl-1H-1,2,3-triazol-4-yl)methyl)arylamide derivatives have been investigated as antimicrotubule agents with potential anticancer activities. One such compound (13e) demonstrated high potency against MCF-7 human breast tumor cells with an IC50 of 46 nM .

Furthermore, 1,2,3-triazole-containing compounds, particularly those with one or more 1,2,3-triazole cores, have shown powerful antifungal effects. These compounds can inhibit the synthesis of ergosterol, a vital component of fungal cell membranes, thereby disrupting fungal growth .

Table 3: Biological Activities of 1,2,3-Triazole Derivatives

Materials Science Applications

In materials science, 1-benzyl-4-(chloromethyl)-1H-1,2,3-triazole can be utilized for creating novel polymers. The chloromethyl group provides a site for polymer cross-linking or chain extension, potentially leading to materials with customized properties.

The 1,2,3-triazole ring itself contributes to the stability of these materials, while the reactivity of the chloromethyl group allows for further functionalization to introduce specific properties such as hydrophilicity, hydrophobicity, or biocompatibility.

Related Research

Several research studies have investigated 1-benzyl-4-(chloromethyl)-1H-1,2,3-triazole and related compounds, highlighting their importance in various scientific fields.

Antimicrotubule Activity

Research on N-((1-Benzyl-1H-1,2,3-triazol-4-yl)methyl)arylamide derivatives has demonstrated their potential as antimicrotubule agents. These compounds inhibit tubulin polymerization and show antiproliferative activity against select cancer cell lines .

Structure-activity relationship (SAR) studies revealed that meta-phenoxy substitution of the N-1-benzyl group significantly enhances antiproliferative activity. Additionally, various heterocyclic substitutions for the aryl group of the arylamide are well-tolerated, suggesting a flexible pharmacophore that can be optimized for potency and selectivity .

Mechanistic studies confirmed that these compounds cause G2/M-phase arrest in HeLa cells and disrupt normal microtubule activity, as observed by confocal microscopy. These findings position 1-benzyl-4-(chloromethyl)-1H-1,2,3-triazole and its derivatives as promising scaffolds for developing anticancer agents .

Antifungal Activity

1,2,3-Triazole-containing compounds have demonstrated significant antifungal activities. Research has shown that these compounds affect fungal cells by inhibiting the synthesis of ergosterol, which is essential for maintaining fungal cell membrane integrity and function .

The antifungal activity of these compounds is influenced by their structural features, including the nature and position of substituents on the triazole ring. The development of 1,2,3-triazole-containing hybrids with enhanced antifungal properties represents an active area of research with potential applications in medicine and agriculture .

Synthetic Methodologies

Research on the synthesis of 1,4-disubstituted 1,2,3-triazoles has provided valuable insights into efficient methodologies for preparing compounds like 1-benzyl-4-(chloromethyl)-1H-1,2,3-triazole. Studies have explored various catalytic systems, reaction conditions, and starting materials to optimize the synthesis of these compounds .

Copper-catalyzed azide-alkyne cycloaddition has emerged as a particularly effective approach, with recent research focusing on developing more sustainable and efficient catalytic systems. These advances have made it possible to synthesize triazole derivatives under mild conditions with high yields and selectivity .

| Hazard | Description | Precautions |

|---|---|---|

| Toxicity | Harmful if swallowed, in contact with skin, or inhaled | Avoid ingestion, skin contact, and inhalation; use appropriate PPE |

| Eye Irritation | Can cause serious eye irritation | Wear eye protection; avoid eye contact |

| Reactivity | Reactive due to chloromethyl group | Store properly; avoid incompatible materials |

Researchers working with this compound should consult the material safety data sheet (MSDS) for comprehensive safety information and follow institutional safety guidelines for handling hazardous chemicals.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume